N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide
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Overview
Description
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound that features a combination of azepane, nitrophenyl, and naphthalenyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide typically involves a multi-step process:
Formation of the azepan-1-yl intermediate: This involves the reaction of azepane with an appropriate halogenated precursor under basic conditions.
Nitration of the phenyl ring: The azepan-1-yl intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Condensation reaction: The nitrated intermediate is then condensed with 2-(naphthalen-1-yloxy)acetohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide group can form hydrogen bonds with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide: Unique due to the combination of azepane, nitrophenyl, and naphthalenyloxy groups.
2-(azepan-1-yl)ethan-1-amine: Lacks the nitrophenyl and naphthalenyloxy groups, making it less complex.
N’,N’'-[1,4-Phenylenedi(E)methylylidene]bis[2-(1-naphthylamino)acetohydrazide]: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
N’-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H26N4O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C25H26N4O4/c30-25(18-33-24-11-7-9-19-8-3-4-10-22(19)24)27-26-17-20-16-21(29(31)32)12-13-23(20)28-14-5-1-2-6-15-28/h3-4,7-13,16-17H,1-2,5-6,14-15,18H2,(H,27,30)/b26-17+ |
InChI Key |
IWAMUMMWXFKMKK-YZSQISJMSA-N |
Isomeric SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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